4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl 2-chloro-3-oxobutanoate under basic conditions, followed by cyclization and subsequent functionalization to introduce the ethoxy and phenyl groups . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying signal transduction pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can modulate various cellular pathways, leading to effects such as reduced cell proliferation or inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrido[4,3-d]pyrimidines: Another class of compounds with a different arrangement of the fused rings.
Quinazolines: These compounds have a similar bicyclic structure but with different heteroatoms and functional groups.
Uniqueness
4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and phenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
917759-08-1 |
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Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
4-ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H14N4O/c1-2-20-14-13-12(18-15(16)19-14)9-8-11(17-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,16,18,19) |
InChI Key |
WZEIQMSHAOKWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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